

# Atpenin A5: A Potent Inducer of Mitochondrial-Mediated Apoptosis in Cancer Cells

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## Compound of Interest

Compound Name: Atpenin A5

Cat. No.: B1665825

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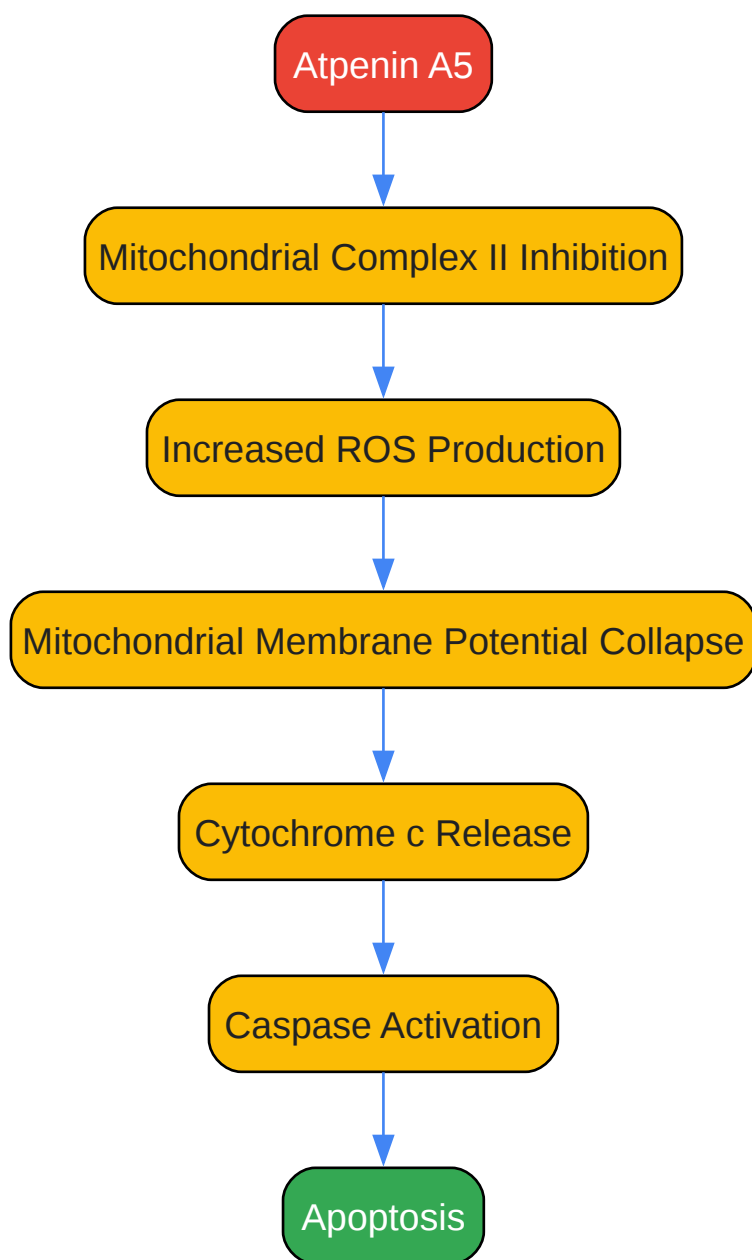
Application Note and Experimental Protocols for Researchers and Drug Development Professionals

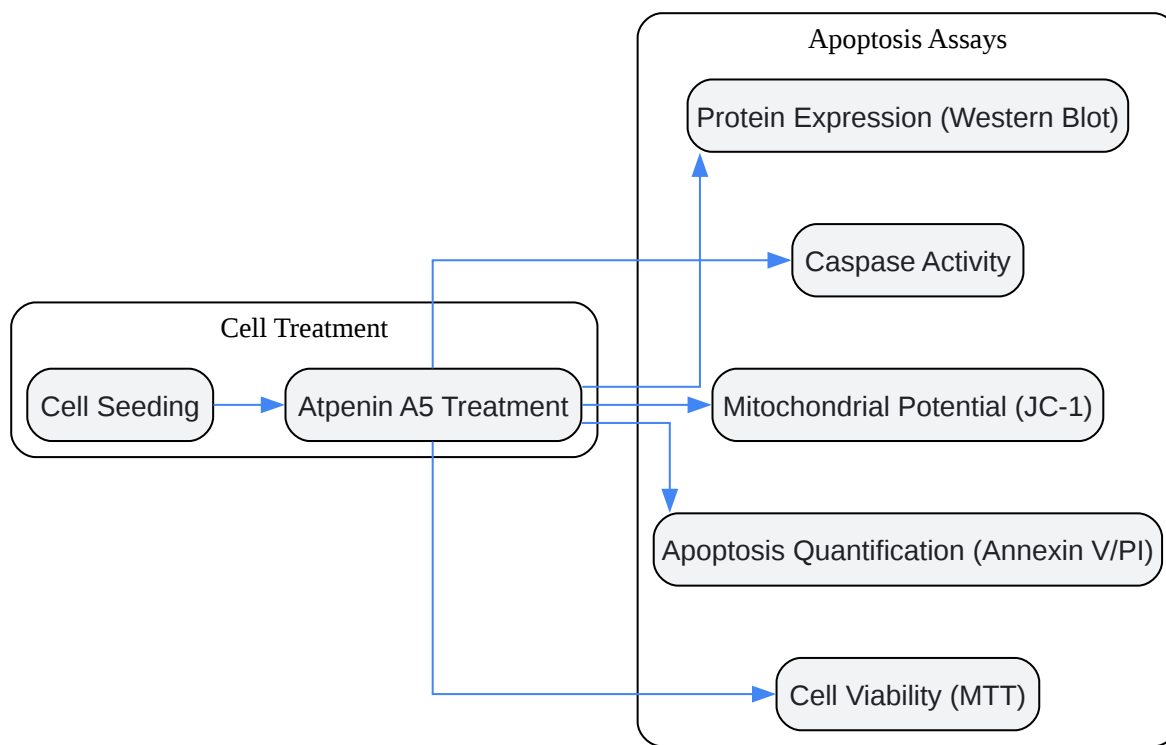
## Introduction

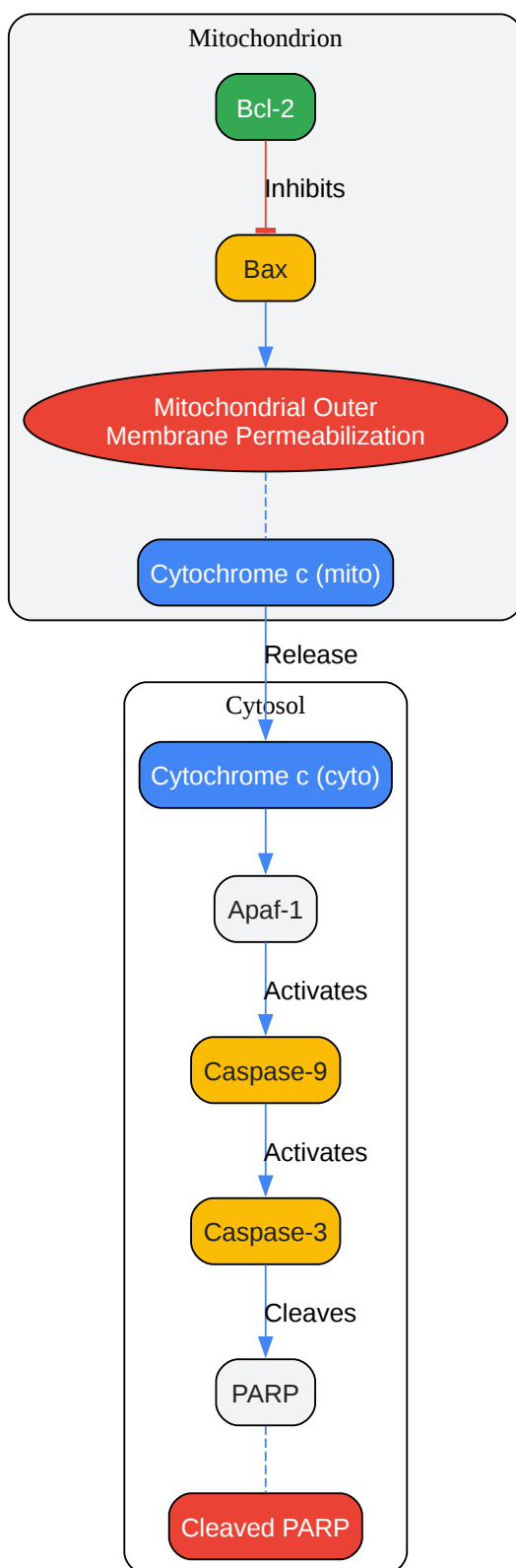
**Atpenin A5** is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By targeting this complex, **Atpenin A5** disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, the induction of mitochondrial-mediated apoptosis.[3] This application note provides detailed protocols for utilizing **Atpenin A5** to induce apoptosis in cancer cells, along with methods for quantifying the apoptotic response.

## Mechanism of Action

**Atpenin A5** binds to the ubiquinone-binding site of complex II, effectively blocking the transfer of electrons from succinate to ubiquinone. This inhibition leads to a cascade of events culminating in apoptotic cell death.







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## References

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- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
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